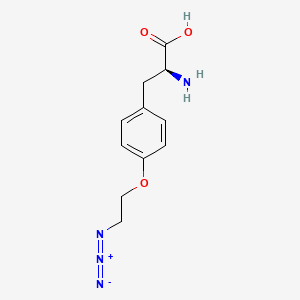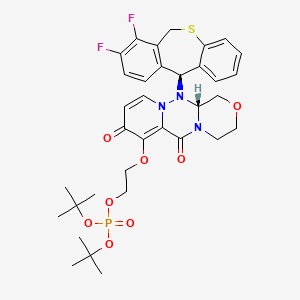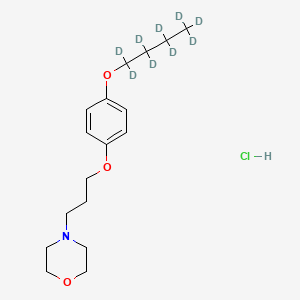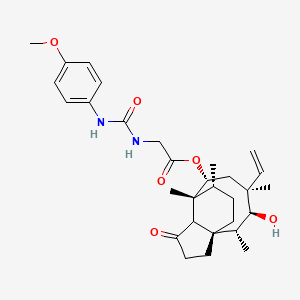
Antibacterial agent 90
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial Agent 90 is a synthetic compound designed to inhibit the growth of bacteria. It is part of a broader class of antibacterial agents that target specific bacterial processes, making it effective against a range of bacterial infections. This compound is particularly noted for its ability to combat antibiotic-resistant strains, which are a growing concern in the medical community.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 90 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antibacterial properties. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that introduce functional groups essential for antibacterial activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors, which allow for better control over reaction parameters and scalability. Quality control measures are implemented at various stages to ensure the consistency and efficacy of the final product.
化学反应分析
Types of Reactions: Antibacterial Agent 90 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by specific reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often under the influence of catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction can result in the formation of alcohols or amines.
科学研究应用
Antibacterial Agent 90 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating antibiotic-resistant bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
作用机制
The mechanism of action of Antibacterial Agent 90 involves targeting specific bacterial enzymes and proteins essential for bacterial survival. It binds to these molecular targets, inhibiting their function and leading to bacterial cell death. The pathways involved include the disruption of cell wall synthesis, inhibition of protein synthesis, and interference with nucleic acid replication.
相似化合物的比较
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase, preventing DNA replication.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Uniqueness: Antibacterial Agent 90 is unique in its ability to target multiple bacterial pathways simultaneously, making it highly effective against antibiotic-resistant strains. Unlike some other antibiotics, it has a broader spectrum of activity and can be used in various applications, from medical treatments to industrial uses.
属性
分子式 |
C30H42N2O6 |
|---|---|
分子量 |
526.7 g/mol |
IUPAC 名称 |
[(1S,2R,3S,4S,6R,7R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(4-methoxyphenyl)carbamoylamino]acetate |
InChI |
InChI=1S/C30H42N2O6/c1-7-28(4)16-23(38-24(34)17-31-27(36)32-20-8-10-21(37-6)11-9-20)29(5)18(2)12-14-30(19(3)26(28)35)15-13-22(33)25(29)30/h7-11,18-19,23,25-26,35H,1,12-17H2,2-6H3,(H2,31,32,36)/t18-,19+,23-,25?,26+,28-,29+,30+/m1/s1 |
InChI 键 |
RMVJIOMJXPCXED-HAFZUAAZSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]23CCC(=O)C2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CNC(=O)NC4=CC=C(C=C4)OC)C |
规范 SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CNC(=O)NC4=CC=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)
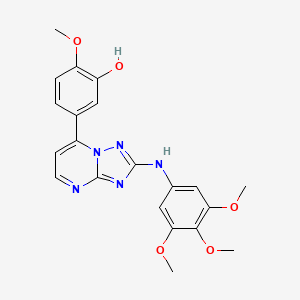
![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
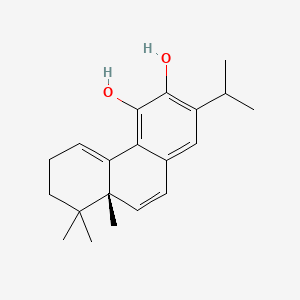
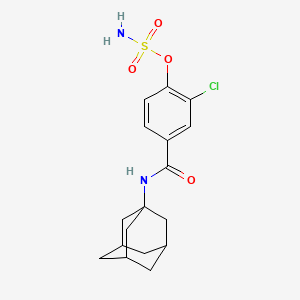
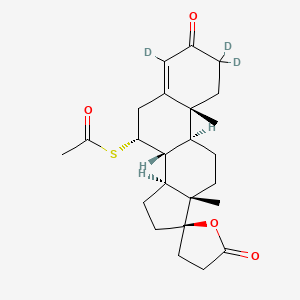

![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
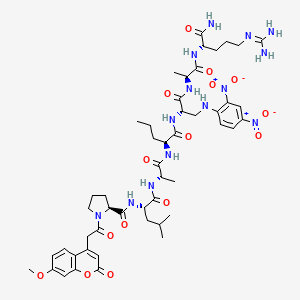
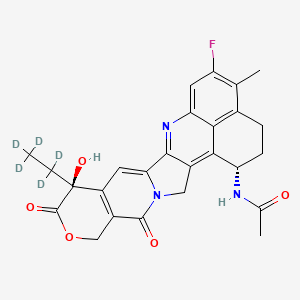
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)
